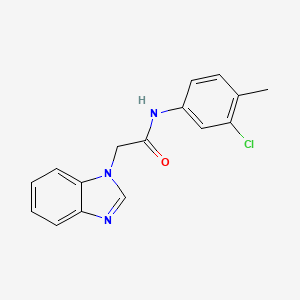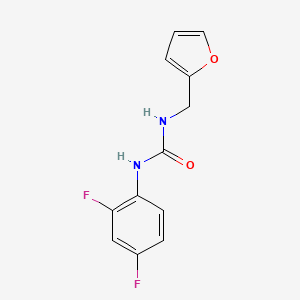
N-(2,4-difluorophenyl)-N'-(2-furylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-N'-(2-furylmethyl)urea, also known as DFPUM, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a urea derivative and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-(2,4-difluorophenyl)-N'-(2-furylmethyl)urea involves the inhibition of the enzyme, thymidylate synthase (TS). TS is an essential enzyme that is involved in the synthesis of DNA. Inhibition of this enzyme leads to the disruption of DNA synthesis, which ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-N'-(2-furylmethyl)urea has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, N-(2,4-difluorophenyl)-N'-(2-furylmethyl)urea has also been found to inhibit angiogenesis (the formation of new blood vessels), which is essential for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(2,4-difluorophenyl)-N'-(2-furylmethyl)urea in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and identifying potential targets for cancer therapy. However, one of the limitations of using N-(2,4-difluorophenyl)-N'-(2-furylmethyl)urea is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Direcciones Futuras
Future research on N-(2,4-difluorophenyl)-N'-(2-furylmethyl)urea could focus on identifying the molecular targets of this compound and understanding its mechanism of action in more detail. Additionally, further studies could investigate the potential of N-(2,4-difluorophenyl)-N'-(2-furylmethyl)urea in combination with other anticancer agents to enhance its efficacy. Furthermore, research could explore the potential of N-(2,4-difluorophenyl)-N'-(2-furylmethyl)urea in the treatment of other diseases such as neurodegenerative diseases.
Conclusion:
In conclusion, N-(2,4-difluorophenyl)-N'-(2-furylmethyl)urea is a compound that has shown promising results in scientific research. Its ability to inhibit the growth of cancer cells makes it a valuable tool for studying the mechanisms of cancer cell growth. Future research on N-(2,4-difluorophenyl)-N'-(2-furylmethyl)urea could lead to the development of new therapies for cancer and other diseases.
Métodos De Síntesis
The synthesis of N-(2,4-difluorophenyl)-N'-(2-furylmethyl)urea involves the reaction of 2,4-difluoroaniline with 2-furylmethyl isocyanate in the presence of a base. This reaction results in the formation of N-(2,4-difluorophenyl)-N'-(2-furylmethyl)urea as a white crystalline solid. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-N'-(2-furylmethyl)urea has been widely used in scientific research due to its ability to inhibit the growth of cancer cells. It has been found to be effective against various types of cancer such as breast cancer, lung cancer, and colon cancer. Additionally, N-(2,4-difluorophenyl)-N'-(2-furylmethyl)urea has also been studied for its potential to treat Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
1-(2,4-difluorophenyl)-3-(furan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c13-8-3-4-11(10(14)6-8)16-12(17)15-7-9-2-1-5-18-9/h1-6H,7H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJGQVNZTGDDRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Difluorophenyl)-3-(furan-2-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

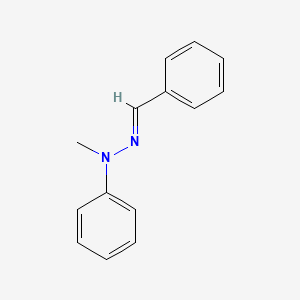
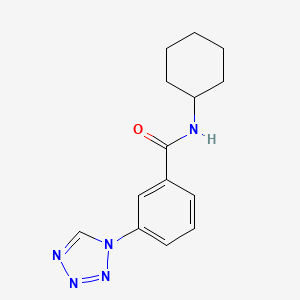
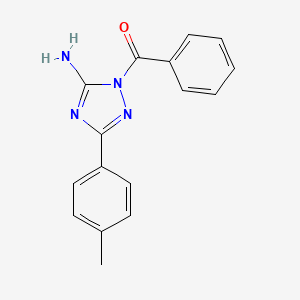
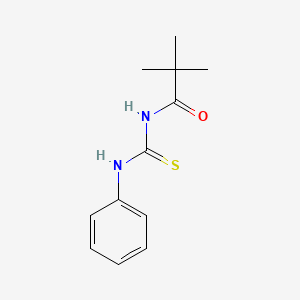

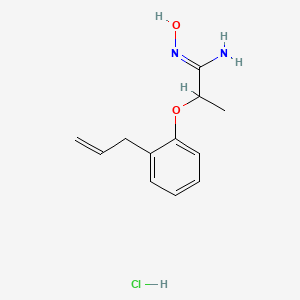

![2-bromo-N-[(2-pyrimidinylamino)carbonothioyl]benzamide](/img/structure/B5796787.png)
![N-[2-(1,3-benzothiazol-2-yl)-4-chlorophenyl]butanamide](/img/structure/B5796795.png)
![(3,5-dimethoxybenzyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5796809.png)
![3-chloro-4-methoxy-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5796821.png)
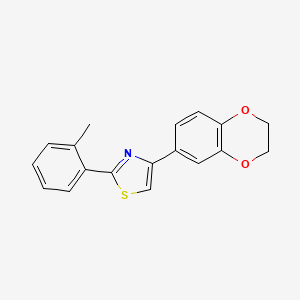
![N-(2,5-dimethoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5796831.png)
